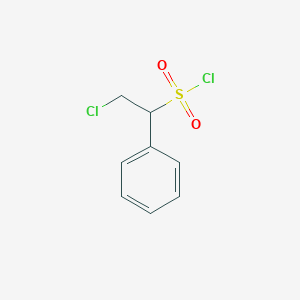
2-Chloro-1-phenylethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-phenylethanesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a chloroethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-1-phenylethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanesulfonyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction between 2-chloroethanesulfonic acid and thionyl chloride yields the desired sulfonyl chloride compound along with by-products such as sulfur dioxide (SO2) and hydrogen chloride (HCl). This method is favored due to its efficiency and the relatively simple separation of the by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-phenylethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-phenylethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonylation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-phenylethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of a sulfonyl chloride group.
2-Chloroethanesulfonyl chloride: Lacks the phenyl group, making it less sterically hindered and more reactive.
4-Chlorobenzylsulfonyl chloride: Contains a benzyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
2-Chloro-1-phenylethanesulfonyl chloride is unique due to the presence of both a phenyl group and a sulfonyl chloride group, which imparts specific reactivity and makes it suitable for a wide range of chemical transformations. Its structure allows for selective reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8Cl2O2S |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
2-chloro-1-phenylethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
NNZMTSYJZLCTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B14804295.png)
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methylbenzohydrazide](/img/structure/B14804303.png)

![2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole](/img/structure/B14804315.png)
![rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine](/img/structure/B14804319.png)
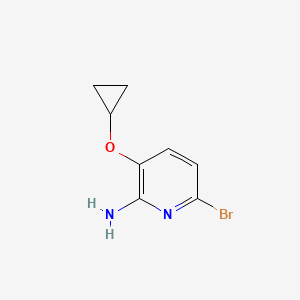

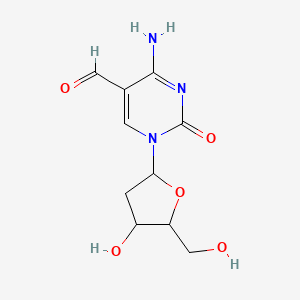
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14804347.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
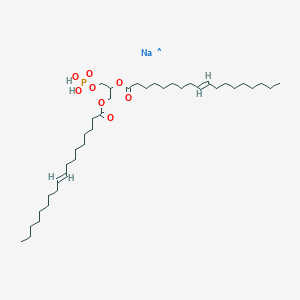
![2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B14804366.png)
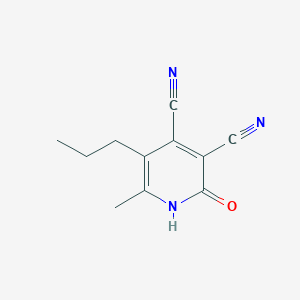
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
